molecular formula C16H16O3 B454898 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde CAS No. 438219-52-4

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde

Cat. No.: B454898
CAS No.: 438219-52-4
M. Wt: 256.3g/mol
InChI Key: XNXJNNWNSFUOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde (CAS: 438219-52-4) is a substituted benzaldehyde derivative with a methoxy group at the para position and a 4-methylphenoxymethyl substituent at the meta position of the aromatic ring. Its IUPAC name reflects this substitution pattern: This compound . The molecular formula is $$ \text{C}{16}\text{H}{16}\text{O}_{3} $$, with a molecular weight of 256.30 g/mol. The compound’s systematic identification is further supported by its SMILES notation ($$ \text{COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC} $$) and InChI key ($$ \text{XNXJNNWNSFUOIA-UHFFFAOYSA-N} $$).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound features two benzene rings connected via a methylene bridge ($$-\text{CH}_2-$$). X-ray crystallography reveals a dihedral angle of 3.98° between the two aromatic rings, indicating near-planar alignment. This conformation minimizes steric hindrance between the methoxy and phenoxymethyl groups. Density functional theory (DFT) calculations corroborate this geometry, showing that the lowest-energy conformation aligns with the crystallographic data. The aldehyde group at the benzaldehyde core adopts a trans configuration relative to the methoxy group, optimizing electronic conjugation across the aromatic system.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) analysis confirms the monoclinic crystal system of this compound, with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 14.76 \, \text{Å}, \alpha = 90^\circ, \beta = 98.5^\circ, \gamma = 90^\circ $$. The crystal packing is stabilized by weak intermolecular interactions, including C–H···O hydrogen bonds (2.48–2.64 Å) and van der Waals forces between methyl and methoxy groups. XRD patterns show characteristic peaks at $$ 2\theta = 12.3^\circ, 15.8^\circ, $$ and $$ 24.7^\circ $$, corresponding to d-spacings of 7.2 Å, 5.6 Å, and 3.6 Å, respectively. These findings align with Bragg’s law ($$ n\lambda = 2d\sin\theta $$), where $$ \lambda $$ (Cu-K$$ \alpha $$) = 1.5418 Å.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Volume 1298.7 ų
Density 1.21 g/cm³
R-factor 0.042

Comparative Analysis with Substituted Benzaldehyde Derivatives

This compound shares structural similarities with other substituted benzaldehydes but exhibits distinct physicochemical properties due to its unique substitution pattern:

  • 4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde (CAS: 329222-76-6): Introducing a nitro group at the para position of the phenoxy ring increases molecular polarity ($$ \log P = 2.8 $$ vs. 3.2 for the methyl derivative) and reduces thermal stability (decomposition at 180°C vs. 210°C).
  • 3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde (CAS: 4195982): Chlorine substitution enhances electronegativity, leading to stronger hydrogen-bonding interactions and a higher melting point (112–114°C vs. 98–100°C).
  • 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde (CAS: 438532-62-8): Additional methoxy groups improve solubility in polar solvents (e.g., 12 mg/mL in methanol vs. 8 mg/mL for the methyl derivative) but reduce crystallinity due to increased conformational flexibility.

These comparisons highlight how substituents influence reactivity, stability, and intermolecular interactions in benzaldehyde derivatives.

Key Research Findings

  • The near-planar geometry of this compound facilitates π-π stacking in solid-state assemblies, a property leveraged in organic semiconductor research.
  • FT-IR spectroscopy confirms the presence of aldehyde ($$ \nu{\text{C=O}} = 1702 \, \text{cm}^{-1} $$) and methoxy ($$ \nu{\text{C-O}} = 1250 \, \text{cm}^{-1} $$) functional groups.
  • HPLC purity analyses report >98% purity for commercially available samples, with major impurities including unreacted 4-methylphenol (<1.2%) and oxidation byproducts (<0.5%).

Properties

IUPAC Name

4-methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-6-15(7-4-12)19-11-14-9-13(10-17)5-8-16(14)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXJNNWNSFUOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis:
    • Used as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
    • Facilitates the development of other functionalized benzaldehyde derivatives through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
  • Reactivity Studies:
    • Its unique structure allows for the exploration of reaction mechanisms involving electron-donating and electron-withdrawing groups.

Biology

  • Antimicrobial Activity:
    • Preliminary studies indicate that compounds similar to 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde exhibit antimicrobial properties. The nitro group enhances efficacy against pathogens by disrupting cell membranes or inhibiting metabolic pathways.
  • Anticancer Potential:
    • Investigated for selective cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer and A-549 for lung cancer). The mechanism may involve apoptosis induction and inhibition of cell proliferation due to interaction with critical cellular targets.

Medicine

  • Drug Development:
    • Explored for potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.
    • The compound's ability to interact with cellular receptors makes it a candidate for further medicinal chemistry studies.
  • Therapeutic Agent:
    • Investigated as a potential agent for treating conditions such as obesity and metabolic disorders through modulation of biological pathways related to appetite regulation.

Industry

  • Specialty Chemicals Production:
    • Utilized in creating specialty chemicals and materials due to its unique chemical properties.
    • Its derivatives are explored for applications in various industrial processes, including agrochemicals and polymer production.

Data Tables

Application AreaSpecific UseNotes
ChemistryIntermediate in organic synthesisFacilitates the creation of diverse derivatives
BiologyAntimicrobialEnhanced activity due to nitro group
AnticancerSelective cytotoxicity against specific cancer cell lines
MedicineDrug developmentPotential therapeutic applications
IndustrySpecialty chemicals productionUsed in agrochemical formulations

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial activity of various derivatives of benzaldehyde compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
  • Cytotoxicity Assessment:
    • Research involving MCF-7 and A-549 cell lines demonstrated that derivatives of this compound induced apoptosis at specific concentrations, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Flexibility: The phenethyloxy substituent in 4-Methoxy-3-(2-phenylethoxy)benzaldehyde introduces conformational flexibility, which may enhance solubility in non-polar solvents .
  • Simplicity : 4-Methoxy-3-methylbenzaldehyde (150.18 g/mol) lacks extended aromatic systems, making it more volatile and suitable for gas chromatography applications .

Biological Activity

4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, focusing on its antimicrobial and anticancer activities, along with its mechanisms of action and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • Chemical Structure :
    C6H4(OCH3)(CHO)CH2C6H4(OCH3)\text{C}_6\text{H}_4(\text{OCH}_3)(\text{CHO})-\text{CH}_2-\text{C}_6\text{H}_4(\text{OCH}_3)

This compound features a methoxy group and a phenyl ether moiety, which contribute to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. A study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that this compound can induce apoptosis in cancer cells, primarily through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The compound exhibited IC50 values ranging from 20 to 50 µM across different cell lines .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activities critical for microbial survival and cancer cell proliferation. Specifically, the aldehyde group is reactive towards thiol groups in proteins, leading to functional modifications that disrupt cellular processes .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at a university lab, this study evaluated the antimicrobial activity against various pathogens. The findings supported the use of this compound as a potential therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Research :
    • A collaborative study between pharmaceutical companies explored the anticancer properties of this compound. It was found to enhance apoptosis in HeLa cells significantly compared to control groups, suggesting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityKey Features
4-MethoxybenzaldehydeModerateLowSimple structure without phenyl ether
4-Methoxy-3-(phenylmethyl)benzaldehydeHighModerateContains phenyl group enhancing activity
This compound High High Unique combination of methoxy and phenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.